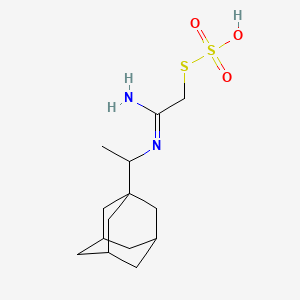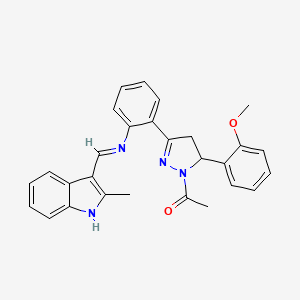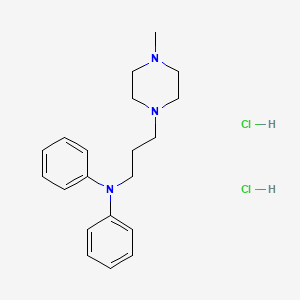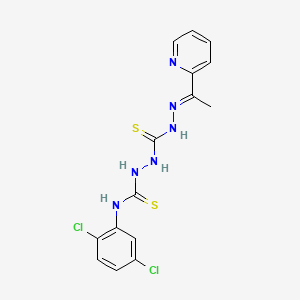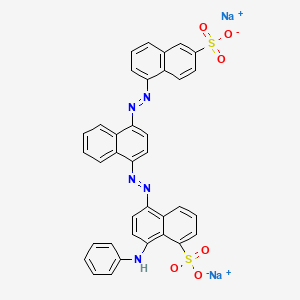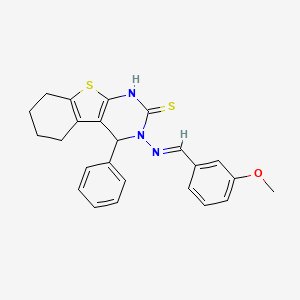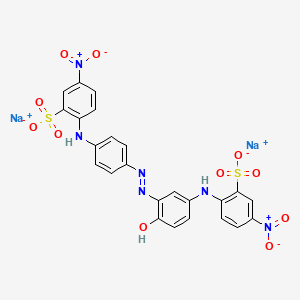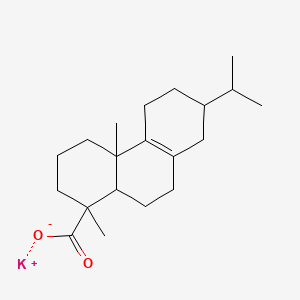
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is an organic compound with the molecular formula C20H31KO2. This compound is known for its applications as an emulsifier, surfactant, dispersant, and antistatic agent . It is commonly used in the production of coatings, lubricants, adhesives, and cleaning agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate typically involves the reaction of turpentine with a strong base such as potassium hydroxide . The specific steps are as follows:
Reaction with Sodium or Potassium Hydroxide: Turpentine is reacted with a solution of sodium hydroxide or potassium hydroxide.
Reaction with Potassium Chloride: The reaction product is then treated with a solution of potassium chloride to form the desired compound.
Purification: The final product is obtained through filtration, washing, and drying.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of solar energy for low-temperature reactions, ensuring an environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active ingredient in pharmaceutical formulations.
Industry: It is widely used in the production of coatings, lubricants, adhesives, and cleaning agents due to its emulsifying and dispersing properties.
Wirkmechanismus
The mechanism of action of Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the mixing of different substances. It also interacts with biological membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium dehydroabietate: Another compound with similar emulsifying and surfactant properties.
Potassium abietate: Known for its use in similar industrial applications.
Uniqueness
Potassium 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as an effective emulsifier and surfactant makes it valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
93839-76-0 |
|---|---|
Molekularformel |
C20H31KO2 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-14,17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
VJYBVOKBJCKWGG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


